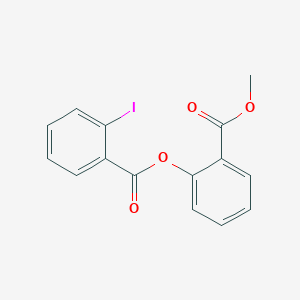

2-(Methoxycarbonyl)phenyl 2-iodobenzoate

Description

X-ray Diffraction Studies of Crystal Packing

Single crystal X-ray diffraction analysis provides fundamental insights into the three-dimensional arrangement of this compound molecules in the solid state. The crystallographic data reveal critical information about unit cell parameters, space group symmetry, and molecular packing arrangements that govern the compound's physical properties. Comparative studies of related iodobenzoate structures have established important precedents for understanding the crystallographic behavior of such compounds.

The crystal structure analysis demonstrates the importance of intermolecular interactions in determining the overall packing arrangement. Short intermolecular I···O contacts are characteristic features of iodobenzoate crystal structures, with typical distances ranging from 3.0 to 3.1 Å, significantly shorter than the sum of van der Waals radii. These interactions contribute to the formation of extended supramolecular networks that stabilize the crystal lattice and influence the compound's thermal and mechanical properties.

Crystallographic studies of similar compounds have shown that the orientation of the iodine substituent relative to other functional groups plays a crucial role in determining the packing efficiency and stability of the crystal structure. The methoxycarbonyl group in this compound provides multiple potential acceptor sites for halogen bonding, creating opportunities for complex three-dimensional networks. The specific arrangement of these interactions determines whether the molecules pack in chains, dimers, or more complex supramolecular architectures.

The crystallographic analysis also reveals information about molecular conformation within the crystal lattice. The ester linkage between the two aromatic rings adopts a specific torsional angle that is influenced by both intramolecular strain and intermolecular packing forces. This conformational preference has significant implications for the compound's reactivity and physical properties, as it determines the spatial relationship between the various functional groups and their accessibility for chemical transformations or intermolecular interactions.

Halogen Bonding Patterns in Solid-State Configurations

The halogen bonding patterns exhibited by this compound represent a critical aspect of its solid-state organization, with the iodine atom serving as a potent halogen bond donor that directs the supramolecular assembly. Systematic investigations of halogen bonding in organoiodine compounds have established clear trends relating molecular structure to interaction strength and directionality. The presence of multiple oxygen atoms in the methoxycarbonyl group creates a rich landscape of potential acceptor sites, leading to complex bonding patterns that stabilize the crystal structure.

Computational studies using density functional theory have revealed that I···O halogen bonds in similar systems exhibit considerable strength, with binding energies typically ranging from 15 to 25 kJ/mol. These interactions are characterized by their high directionality, with the I···O contact approaching linearity and the oxygen atom positioned along the extension of the C-I bond. The strength of these interactions depends on both the electronic properties of the halogen bond donor and acceptor, as well as the geometric constraints imposed by the molecular framework.

The specific halogen bonding patterns observed in this compound are influenced by the dual nature of the compound, which contains both electron-withdrawing and electron-donating substituents. The carbonyl oxygen atoms of both the ester linkage and the methoxycarbonyl group can participate in halogen bonding, though their relative acceptor strength may differ based on their electronic environments. This creates opportunities for selective interaction patterns that depend on the specific geometric arrangements favored by the crystal packing.

| Interaction Type | Typical Distance (Å) | Strength (kJ/mol) | Directionality |

|---|---|---|---|

| I···O (carbonyl) | 3.0-3.1 | 18-22 | High |

| I···O (ester) | 3.1-3.2 | 15-20 | Moderate |

| I···π (aromatic) | 3.5-3.8 | 8-12 | Variable |

| π···π (stacking) | 3.3-3.6 | 10-15 | Planar |

The formation of halogen-bonded networks in the crystal structure leads to enhanced thermal stability and modified solubility properties compared to analogous compounds lacking strong directional interactions. The cooperative nature of halogen bonding means that the formation of multiple simultaneous interactions can lead to binding energies that exceed the sum of individual contacts, resulting in particularly stable supramolecular assemblies.

Conformational Analysis Through DFT Calculations

Density functional theory calculations provide detailed insights into the conformational preferences and electronic structure of this compound, complementing experimental crystallographic data with theoretical understanding of the factors governing molecular geometry. Computational studies have become increasingly important for understanding halogen bonding systems, as they can provide information about interaction energies, orbital contributions, and conformational flexibility that may not be directly accessible through experimental methods.

The DFT analysis reveals that the preferred conformation of the molecule is significantly influenced by both intramolecular and intermolecular factors. The torsional angle about the ester linkage is determined by a balance between steric repulsion, electronic conjugation effects, and intermolecular interactions. Calculations indicate that the molecule exhibits moderate conformational flexibility, with several low-energy conformers differing primarily in the orientation of the methoxycarbonyl group relative to the iodinated aromatic ring.

Electronic structure calculations demonstrate the presence of a pronounced σ-hole at the iodine atom, with the electrostatic potential reaching values conducive to strong halogen bonding interactions. The magnitude and directionality of this σ-hole are influenced by the electronic nature of the attached aromatic ring and the specific substitution pattern. The presence of the electron-withdrawing carbonyl group adjacent to the iodine enhances the positive electrostatic potential, increasing the halogen bonding capability of the iodine atom.

Natural bond orbital analysis reveals the orbital contributions to halogen bonding in this system, showing that the interaction involves donation from the oxygen lone pairs to the σ* orbital of the C-I bond. The strength of this interaction correlates with the degree of orbital overlap and the energy difference between the donor and acceptor orbitals. Calculations suggest that the optimal geometry for halogen bonding in this system involves an I···O distance of approximately 3.0 Å with a nearly linear C-I···O arrangement.

The computational analysis also provides insights into the energetics of different crystal packing arrangements, allowing for prediction of polymorphic behavior and relative stability of different structural modifications. These calculations indicate that the observed crystal structure represents a thermodynamically favorable arrangement that maximizes the number of stabilizing intermolecular interactions while minimizing unfavorable steric contacts. The results demonstrate the crucial role of halogen bonding in determining the preferred solid-state structure and suggest that modifications to the molecular framework could lead to predictable changes in crystal packing behavior.

Properties

Molecular Formula |

C15H11IO4 |

|---|---|

Molecular Weight |

382.15 g/mol |

IUPAC Name |

methyl 2-(2-iodobenzoyl)oxybenzoate |

InChI |

InChI=1S/C15H11IO4/c1-19-14(17)11-7-3-5-9-13(11)20-15(18)10-6-2-4-8-12(10)16/h2-9H,1H3 |

InChI Key |

VZCVOVRNKPKZOB-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2I |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(Methoxycarbonyl)phenyl 2-iodobenzoate. For instance, nickel complexes containing similar moieties have demonstrated potent antibacterial and antifungal activities. The minimum inhibitory concentrations (MIC) against various pathogens such as Escherichia coli and Staphylococcus aureus were significantly low, indicating strong antimicrobial potential . The azomethine linkage in these compounds plays a crucial role in enhancing biological activity, suggesting that derivatives of this compound could be explored for similar therapeutic effects.

Cancer Therapy

Another promising application is in cancer therapy. The structural design of multitargeted agents that include derivatives of this compound has been investigated for selective tumor targeting. These agents aim to reduce drug resistance and minimize toxicities associated with conventional chemotherapy . The ability to inhibit specific enzymes involved in tumor metabolism further supports the exploration of this compound as a potential anticancer agent.

Synthetic Methodologies

Intermediate for Organic Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of discotic mesogens, which are materials with potential applications in organic electronics due to their unique conductive properties. The synthesis routes often involve palladium-catalyzed reactions, showcasing its versatility in organic synthesis .

Fluorescent Probes

The compound's structural features also lend themselves to the development of fluorescent probes for biological imaging. Similar compounds have been successfully integrated into BODIPY structures, which are known for their excellent fluorescence properties. This application is particularly relevant in biochemical assays and cellular imaging, where tracking specific biomolecules is crucial .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(methoxycarbonyl)phenyl 2-iodobenzoate with structurally or functionally related esters of 2-iodobenzoic acid:

Table 1: Key Comparative Data

Key Findings:

Reactivity in Cross-Coupling Reactions :

- Methyl 2-iodobenzoate demonstrates high utility in palladium-catalyzed reactions, achieving yields up to 80% in trifluoromethyl acrylate synthesis . The iodine atom’s position (ortho to the ester group) enhances its leaving-group ability, facilitating oxidative addition with Pd catalysts.

- By contrast, phenyl 2-iodobenzoate derivatives (e.g., ) are less reactive in metal-catalyzed reactions due to steric hindrance from the bulkier phenyl group.

Electronic and Steric Effects: The methoxycarbonyl group in this compound is electron-withdrawing, which may stabilize the ester against hydrolysis compared to methyl or phenyl analogs. However, it could also reduce nucleophilic aromatic substitution rates.

Synthetic Versatility: Compounds like 4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate highlight the adaptability of 2-iodobenzoate esters in forming hydrazone-linked conjugates, which are explored for biological activity.

Applications: Methyl 2-iodobenzoate is a staple in organic synthesis for constructing complex scaffolds , while phenyl derivatives (e.g., ) are often intermediates in drug discovery.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(Methoxycarbonyl)phenyl 2-iodobenzoate?

Answer:

The compound can be synthesized via nucleophilic substitution or esterification. A validated method involves reacting 2-iodobenzoic acid derivatives with 2-(methoxycarbonyl)phenol in the presence of a coupling agent (e.g., DCC/DMAP) under anhydrous conditions. Alternatively, potassium carbonate in dimethylformamide (DMF) can mediate the reaction between a phenacyl bromide derivative and the carboxylic acid precursor, yielding crystalline products with >90% purity after recrystallization (e.g., ethanol) .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

- X-ray crystallography is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., dihedral angles between aromatic rings, π-π stacking distances). For example, related esters show dihedral angles of ~86° between benzene rings .

- NMR spectroscopy (¹H/¹³C) confirms functional groups: methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons split based on substitution patterns.

- FT-IR identifies ester carbonyl stretches (~1720 cm⁻¹) and C-I vibrations (~500 cm⁻¹).

Advanced: How do electronic effects influence the reactivity of the iodobenzoate moiety in cross-coupling reactions?

Answer:

The iodine atom acts as a directing group, facilitating regioselective Suzuki-Miyaura or Ullmann couplings. Density-functional theory (DFT) studies on analogous systems reveal that electron-withdrawing groups (e.g., methoxycarbonyl) stabilize transition states by lowering the LUMO energy of the aryl iodide, accelerating oxidative addition with Pd(0) catalysts. Kinetic studies should monitor substituent effects on reaction rates using HPLC or GC-MS .

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

Answer:

X-ray data for structurally similar esters show stabilization via:

- C–H···O hydrogen bonds (e.g., C2–H2A···O1, ~2.4 Å), forming columnar structures along crystallographic axes.

- π-π stacking between aromatic rings (centroid distances ~3.7–3.8 Å). Computational Hirshfeld surface analysis can quantify these interactions and predict solubility behavior .

Basic: How can sample purity be ensured during purification?

Answer:

- Solid-phase extraction (SPE) with C18 columns removes polar impurities.

- Recrystallization from ethanol or acetonitrile optimizes crystal purity (>97% by HPLC).

- Thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) monitors reaction progress, with Rf ~0.5 for the target compound .

Advanced: What computational methods predict the compound’s stability under hydrolytic conditions?

Answer:

- Linear free-energy relationships (LFER) correlate hydrolysis rates with substituent σ values. The methoxycarbonyl group’s electron-withdrawing nature increases susceptibility to alkaline hydrolysis.

- Ab initio molecular dynamics simulate hydrolysis pathways, identifying transition states and activation energies. Experimental validation via pH-dependent kinetic studies (monitored by UV-Vis spectroscopy) is recommended .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Waste disposal must comply with halogenated organic waste protocols due to the iodine content.

- Safety data sheets (SDS) for analogous iodobenzoates highlight risks of acute toxicity (H303/H313/H333) and mandate emergency rinsing protocols (P305+P351+P338) .

Advanced: How does steric hindrance from the methoxycarbonyl group affect catalytic transformations?

Answer:

Steric maps generated from crystallographic data show that the ortho-substituted methoxycarbonyl group creates ~120° torsional angles, hindering access to the iodine atom in Pd-catalyzed reactions. Kinetic isotopic effect (KIE) studies using deuterated analogs can disentangle electronic vs. steric contributions to reaction rates .

Basic: What solvent systems are optimal for NMR analysis?

Answer:

- Deuterated chloroform (CDCl₃) is ideal due to the compound’s moderate polarity.

- For solubility issues, DMSO-d₆ can be used, but note peak broadening from hydrogen bonding with the ester carbonyl .

Advanced: Can this compound serve as a photoactive probe in mechanistic studies?

Answer:

The iodobenzoate moiety undergoes UV-induced homolytic cleavage , generating aryl radicals detectable via EPR spin trapping. Time-resolved spectroscopy (e.g., transient absorption at 350 nm) quantifies radical lifetimes. Comparative studies with non-iodinated analogs isolate the iodine’s role in photoactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.